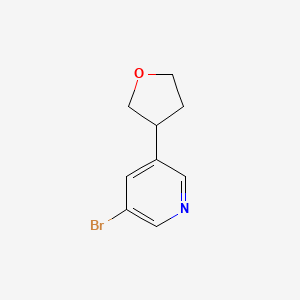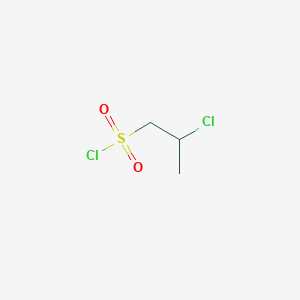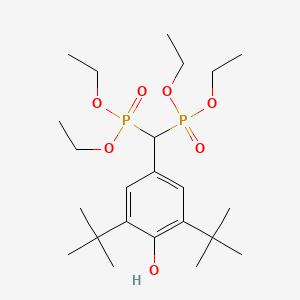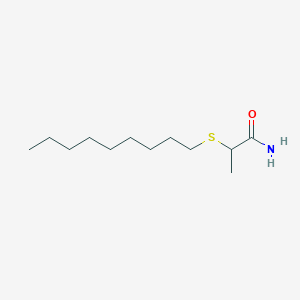
Coumarin, 3-nitro-4-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-nitro-4-(1-pyrrolidinyl)- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by the presence of a nitro group at the 3-position and a pyrrolidinyl group at the 4-position of the coumarin core. Coumarin derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of coumarin, 3-nitro-4-(1-pyrrolidinyl)- typically involves the nitration of a coumarin precursor followed by the introduction of the pyrrolidinyl group. One common method is the nitration of 4-hydroxycoumarin using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting 3-nitro-4-hydroxycoumarin is then reacted with pyrrolidine under basic conditions to form the final product .
Industrial Production Methods
Industrial production of coumarin derivatives often involves large-scale nitration and subsequent functionalization reactions. The use of continuous flow reactors and green chemistry principles, such as the use of eco-friendly solvents and catalysts, is becoming increasingly common to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Coumarin, 3-nitro-4-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group
Common Reagents and Conditions
Reduction: Iron and acetic acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used
Major Products Formed
Reduction: 3-amino-4-(1-pyrrolidinyl)coumarin.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Oxidation: Oxidized products at the pyrrolidinyl group
Applications De Recherche Scientifique
Coumarin, 3-nitro-4-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Used in the development of dyes, optical brighteners, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of coumarin, 3-nitro-4-(1-pyrrolidinyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and cell death. The pyrrolidinyl group enhances the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: The parent compound, known for its fragrance and biological activities.
3-nitrocoumarin: Similar in structure but lacks the pyrrolidinyl group.
4-pyrrolidinylcoumarin: Similar in structure but lacks the nitro group
Uniqueness
Coumarin, 3-nitro-4-(1-pyrrolidinyl)- is unique due to the presence of both the nitro and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
56879-65-3 |
|---|---|
Formule moléculaire |
C13H12N2O4 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
3-nitro-4-pyrrolidin-1-ylchromen-2-one |
InChI |
InChI=1S/C13H12N2O4/c16-13-12(15(17)18)11(14-7-3-4-8-14)9-5-1-2-6-10(9)19-13/h1-2,5-6H,3-4,7-8H2 |
Clé InChI |
ADBXTULQWMWTBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B11712523.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B11712525.png)
![3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide](/img/structure/B11712528.png)
![8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11712549.png)



![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11712569.png)
![3,4-dichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712577.png)


![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712605.png)
![2-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11712609.png)
